molecular formula C15H9ClFN B13761742 4-Chloro-8-fluoro-2-phenylquinoline CAS No. 1099705-42-6

4-Chloro-8-fluoro-2-phenylquinoline

Cat. No.: B13761742
CAS No.: 1099705-42-6
M. Wt: 257.69 g/mol
InChI Key: NKFYVKPVOMAEKD-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9ClFN. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinoline derivative . Another approach involves the use of 4-chloro-2-fluoroaniline and phenylacetylene in the presence of a palladium catalyst to achieve the cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular pathways involved in cell proliferation and survival, contributing to its potential anticancer effects .

Comparison with Similar Compounds

4-Chloro-8-fluoro-2-phenylquinoline can be compared with other similar compounds, such as:

The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1099705-42-6

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

4-chloro-8-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H9ClFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H

InChI Key

NKFYVKPVOMAEKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Cl

Origin of Product

United States

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